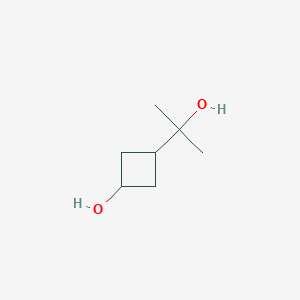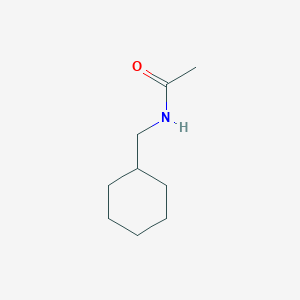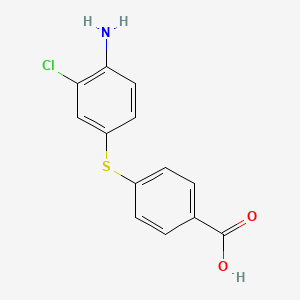![molecular formula C15H16N2O3S B14015488 4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester CAS No. 30761-31-0](/img/structure/B14015488.png)
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester is a chemical compound with the molecular formula C15H16N2O3S and a molecular weight of 304.3641 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Chemical Reactions Analysis
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: This compound is studied for its antimicrobial, antifungal, and antiviral properties.
Medicine: Research has shown its potential as an anti-inflammatory, analgesic, and antitumor agent.
Industry: It is used in the development of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron density allow it to participate in various biochemical interactions. It can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
4-Thiazolecarboxylicacid, 2-[2-(benzoylamino)ethyl]-, ethyl ester can be compared with other thiazole derivatives such as:
2-Chlorothiazole-4-carboxylicacid ethyl ester: Known for its antimicrobial properties.
Thiazolidinones: These compounds exhibit a wide range of biological activities, including antimicrobial and antitumor effects.
Properties
CAS No. |
30761-31-0 |
|---|---|
Molecular Formula |
C15H16N2O3S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl 2-(2-benzamidoethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C15H16N2O3S/c1-2-20-15(19)12-10-21-13(17-12)8-9-16-14(18)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,16,18) |
InChI Key |
KPCFTYLQQPYXOM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cyclooctyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14015409.png)
![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)
![Benzo[f][1,7]naphthyridine, 3-chloro-](/img/structure/B14015429.png)
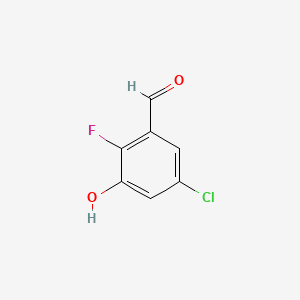
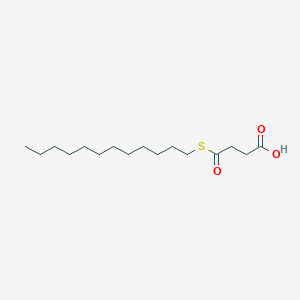

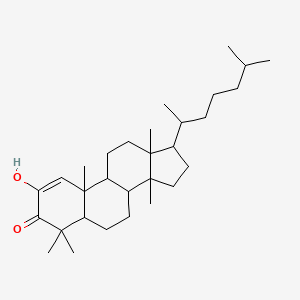
![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

